![molecular formula C30H33NO5 B2987925 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid CAS No. 2446027-07-0](/img/structure/B2987925.png)
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains a fluorene moiety that is methoxycarbonylated at the 9-position . The molecule also contains a butanoic acid moiety that is substituted with a methyl group and a phenyl group, the latter of which is substituted with a 2-methylpropan-2-yl group .
Synthesis Analysis
The synthesis of this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular formula of this compound is C29H30N2O6 . It has a molecular weight of 502.558 Da . The structure includes a fluorene moiety, a butanoic acid moiety, and a phenyl moiety .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .科学的研究の応用
Protecting Groups in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy groups during the synthesis of complex molecules. It is compatible with a variety of acid- and base-labile protecting groups, allowing for its selective removal without affecting other sensitive functionalities. This property is crucial in the synthesis of peptides and nucleotides, where selective deprotection is required to achieve high yields and purity of the final product. Studies have demonstrated the efficiency of the Fmoc group in synthesizing biologically significant peptides and its utility in solid-phase peptide synthesis, offering a versatile and orthogonal approach to bioorganic chemistry (Gioeli & Chattopadhyaya, 1982) (Fields & Noble, 2009).
Molecular Engineering and Materials Science
The Fmoc group has been employed in the design of molecular wires and the development of materials with specific optoelectronic properties. For instance, the synthesis of molecules incorporating the Fmoc group has led to the development of novel organic sensitizers for solar cell applications. These sensitizers demonstrate high incident photon-to-current conversion efficiencies, making them promising candidates for enhancing the performance of photovoltaic devices. Furthermore, the introduction of the Fmoc group into molecules has facilitated the development of synthetic ion channels, highlighting its utility in creating functional materials for nanofluidic devices and sensors (Wang et al., 2006) (Ali et al., 2012).
Structural and Supramolecular Chemistry
Research has also focused on understanding the structural and supramolecular aspects of Fmoc-protected amino acids. By studying the crystal structures of Fmoc-amino acids, researchers have gained insights into noncovalent interactions and supramolecular synthon patterns. This knowledge is essential for the design of effective hydrogelators, biomaterials, and therapeutics, as it aids in predicting the behavior of these molecules in biological systems and materials science (Bojarska et al., 2020).
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO5/c1-29(2,3)36-20-16-14-19(15-17-20)30(4,5)26(27(32)33)31-28(34)35-18-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25/h6-17,25-26H,18H2,1-5H3,(H,31,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVZEPYWUXIPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(C)(C)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


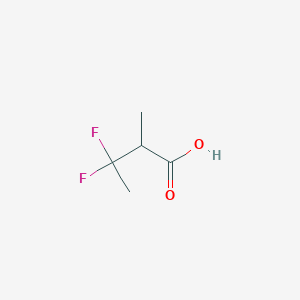
![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)
![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)

![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)
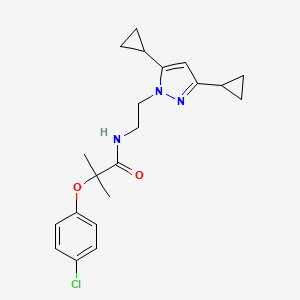
![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)
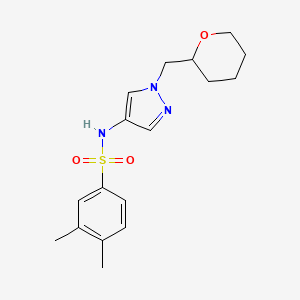
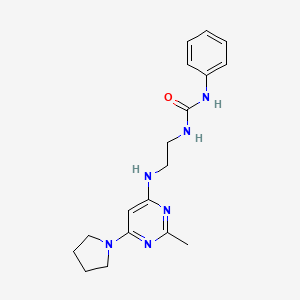
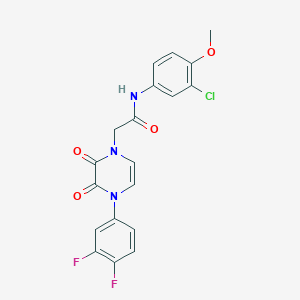
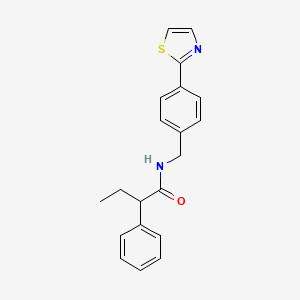

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2987865.png)